Methyl 2-acetyl-5-bromobenzoate
Description
Methyl 2-acetyl-5-bromobenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and an acetyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 2-acetyl-5-bromobenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
LDQUHAQECDPEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetyl-5-bromobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-acetylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the acetyl group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidizing the acetyl group.
Major Products
Substitution: Products include methyl 2-acetyl-5-aminobenzoate or methyl 2-acetyl-5-thiolbenzoate.
Reduction: The major product is methyl 2-(1-hydroxyethyl)-5-bromobenzoate.
Oxidation: The major product is methyl 2-carboxy-5-bromobenzoate.
Scientific Research Applications
Methyl 2-acetyl-5-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drugs targeting specific biological pathways.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is employed in studies involving enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5-bromobenzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and acetyl group can interact with the active sites of enzymes, blocking their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: This compound has an amino group instead of an acetyl group, making it more reactive in nucleophilic substitution reactions.
Methyl 2-bromobenzoate: Lacks the acetyl group, making it less versatile in certain synthetic applications.
Methyl 2-(bromomethyl)benzoate: Contains a bromomethyl group, which offers different reactivity compared to the acetyl group.
Uniqueness
Methyl 2-acetyl-5-bromobenzoate is unique due to the presence of both a bromine atom and an acetyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
Methyl 2-acetyl-5-bromobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H9BrO3
- Molecular Weight : Approximately 257.08 g/mol
- IUPAC Name : this compound
The compound features a bromine atom at the 5-position and an acetyl group at the 2-position of the benzoate ring, which significantly influences its chemical reactivity and biological properties.
Anti-inflammatory Effects
Research suggests that acetylated compounds can exert anti-inflammatory effects . The acetyl group in this compound may contribute to this activity by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes. For instance, acetylated benzoates have been studied for their potential to modulate inflammatory responses in various cellular models.
Comparative Studies with Similar Compounds
A comparative analysis of this compound with structurally similar compounds provides insights into its potential biological activities. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-acetyl-2-bromobenzoate | Acetyl group at position 4 | Notable antimicrobial properties |
| Methyl 5-amino-2-bromobenzoate | Amino group instead of acetyl at position 5 | Potential anti-cancer activity |
| Methyl 3-acetyl-4-bromobenzoate | Acetyl group at position 3 | Exhibits anti-inflammatory effects |
These comparisons highlight how variations in substitution patterns can lead to different biological activities, suggesting that this compound may also possess unique therapeutic potentials.
Mechanistic Insights
While direct mechanistic studies on this compound are scarce, it is hypothesized that its biological activity may involve interactions with specific cellular targets. For instance, the presence of both an acetyl and a bromine substituent may allow the compound to engage in hydrogen bonding or hydrophobic interactions with proteins or nucleic acids, potentially influencing cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
